molecular formula C15H13I2N3O2 B11533844 (2E)-2-(3,5-diiodo-2-methoxybenzylidene)-N-phenylhydrazinecarboxamide

(2E)-2-(3,5-diiodo-2-methoxybenzylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B11533844
M. Wt: 521.09 g/mol
InChI Key: CFPMBCVKMNSKBQ-GIJQJNRQSA-N
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Description

3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA is a complex organic compound characterized by the presence of iodine atoms, a methoxy group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA typically involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with 1-phenylurea under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the imine group can produce phenylurea derivatives .

Scientific Research Applications

3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of iodine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The imine group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA is unique due to its combination of iodine atoms, methoxy group, and phenylurea moiety, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C15H13I2N3O2

Molecular Weight

521.09 g/mol

IUPAC Name

1-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C15H13I2N3O2/c1-22-14-10(7-11(16)8-13(14)17)9-18-20-15(21)19-12-5-3-2-4-6-12/h2-9H,1H3,(H2,19,20,21)/b18-9+

InChI Key

CFPMBCVKMNSKBQ-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N/NC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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